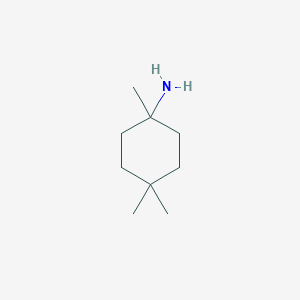

1,4,4-Trimethylcyclohexan-1-amine

Description

Significance of Cyclic Amine Scaffolds in Synthetic Chemistry

Saturated cyclic amines are prominent structural motifs in a multitude of natural products and medicinally important compounds. sigmaaldrich.commdpi.com Their applications are extensive, ranging from their use as building blocks in the creation of polymers and dyestuffs to their role as chiral ligands and bases in asymmetric synthesis. mdpi.com The development of efficient and environmentally friendly methods for the synthesis and functionalization of these cyclic amines has become a major focus in modern organic chemistry. mdpi.comrsc.org The direct functionalization of the C-H bonds within these saturated rings is a particularly powerful strategy for generating novel and valuable molecules from simple starting materials. researchgate.netresearchgate.net

Historical Development and Research Trajectories for Alkylated Cyclohexanamines

The synthesis of amines has a rich history, with early methods often relying on the alkylation of ammonia (B1221849), a process that is notoriously difficult to control and often leads to mixtures of primary, secondary, and tertiary amines. clarivate.com A significant advancement came with the development of reductive amination, a method that allows for the conversion of aldehydes and ketones into amines in a more controlled manner. This reaction typically proceeds through the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. clarivate.com

A classic named reaction in this field is the Leuckart reaction, discovered by Rudolf Leuckart, which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) to reductively aminate carbonyl compounds. enaminestore.com This method, along with its variations, has been a cornerstone in the synthesis of a wide range of amines, including alkylated cyclohexanamines. Over the years, research has focused on developing milder and more selective reducing agents and catalysts to improve the efficiency and applicability of reductive amination.

Contextualizing 1,4,4-Trimethylcyclohexan-1-amine within the Landscape of Functionalized Cyclic Amine Chemistry

This compound, with its distinct substitution pattern, represents a specific yet important member of the alkylated cyclohexanamine family. The gem-dimethyl group at the 4-position introduces a significant steric and electronic influence on the cyclohexane (B81311) ring, which can impact the reactivity and conformational preferences of the molecule. The presence of a primary amine group on a tertiary carbon atom further adds to its unique chemical character.

This compound and its isomers are part of a growing library of functionalized cyclic amines that are being explored for their potential in various fields. The development of synthetic routes to access such specifically substituted cyclohexanamines is driven by the ongoing search for novel molecular scaffolds in drug discovery and materials science. The functionalization of such cyclic amines continues to be an active area of research, with a focus on creating diverse and complex molecular architectures. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N,4,4-Trimethylcyclohexan-1-amine | 1,1,4-Trimethylcyclohexane |

| CAS Number | 801150-87-8 sigmaaldrich.comenaminestore.comamericanelements.com | 45815-91-6 biosynth.com | 7094-27-1 nih.gov |

| Molecular Formula | C₉H₁₉N enaminestore.comamericanelements.com | C₉H₁₉N biosynth.com | C₉H₁₈ nih.gov |

| Molecular Weight | 141.26 g/mol enaminestore.comamericanelements.com | 141.26 g/mol | 126.24 g/mol nih.gov |

| IUPAC Name | This compound americanelements.com | N,4,4-trimethylcyclohexanamine | 1,1,4-trimethylcyclohexane nih.gov |

| Physical Form | Oil sigmaaldrich.com | - | - |

| Purity | 95% enaminestore.comsigmaaldrich.com | - | - |

| InChI Key | UVTVALOOKLRSOA-UHFFFAOYSA-N sigmaaldrich.com | DZLKSRBEYWGUNR-UHFFFAOYSA-N | UIWORXHEVNIOJG-UHFFFAOYSA-N wipo.int |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,4-trimethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)4-6-9(3,10)7-5-8/h4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVALOOKLRSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,4,4 Trimethylcyclohexan 1 Amine and Its Chemical Precursors

Established Reaction Pathways for the Preparation of 1,4,4-Trimethylcyclohexan-1-amine

The preparation of primary amines from carbonyl compounds is a cornerstone of organic synthesis. For this compound, the most direct and established pathway is the reductive amination of 1,4,4-trimethylcyclohexanone. This two-part reaction involves the initial formation of an imine intermediate, which is subsequently reduced to the target amine. lumenlearning.com

The first step is the nucleophilic addition of ammonia (B1221849) to the carbonyl group of the ketone, forming an imine (or enamine) intermediate. This is often performed in situ and immediately followed by reduction. lumenlearning.com A variety of reducing agents can be employed for the second step, each with its own advantages regarding yield, selectivity, and reaction conditions.

Commonly used methods for this transformation are outlined below:

| Method | Reducing Agent | Typical Conditions | Key Features |

| Catalytic Hydrogenation | Hydrogen (H₂) with a metal catalyst (e.g., Ni, Pt, Pd) | Pressurized H₂, presence of ammonia | High efficiency, but requires specialized pressure equipment. |

| Sodium Cyanoborohydride | Sodium cyanoborohydride (NaBH₃CN) | Methanolic ammonia, controlled pH | A commonly used and effective laboratory-scale reagent for reductive amination. lumenlearning.com |

| Lithium Aluminum Hydride | Lithium Aluminum Hydride (LiAlH₄) | Reaction of ketone with ammonia to form an imine, followed by reduction. | A powerful reducing agent, capable of reducing the intermediate imine effectively. lumenlearning.com |

| Ammonia-Formate Process | Formic acid or ammonium (B1175870) formate (B1220265) | High temperature | Also known as the Leuckart-Wallach reaction; a classic method for reductive amination. |

Another established, though less direct, route involves the conversion of a carboxylic acid derivative. For instance, the Curtius or Hofmann rearrangement of an amide derived from 1-methylcyclohexane-1-carboxylic acid could theoretically produce the desired amine, although this would involve a more complex synthetic sequence to prepare the necessary precursor.

Strategic Approaches for the Stereoselective Introduction of the Amine Functionality onto the Trimethylcyclohexane Skeleton

The C1 carbon of this compound is a stereocenter. Consequently, the synthesis can result in a racemic mixture of two enantiomers. The stereoselective synthesis, aiming to produce a single enantiomer, is a significant challenge in modern organic chemistry. Such approaches are crucial for applications where specific stereoisomers have distinct biological or material properties.

For the synthesis of this compound, stereoselectivity can be achieved by modifying the reductive amination of the prochiral precursor, 1,4,4-trimethylcyclohexanone.

Key stereoselective strategies include:

Biocatalysis with Transaminases: Transaminase enzymes are increasingly used for the asymmetric synthesis of amines from ketones. A transaminase biocatalyst, in either whole-cell, soluble, or immobilized form, can selectively convert the ketone to one enantiomer of the amine with high enantiomeric excess. This process often involves a "Dynamic Kinetic Resolution" (DKR), where the less reactive enantiomer of a substrate is racemized in situ, allowing for a theoretical yield of up to 100% of the desired single enantiomer amine. Recent patent literature describes similar processes for producing stereoisomerically enriched (1r,4r)-4-substituted cyclohexane-1-amines, demonstrating the industrial viability of this approach for related structures. google.com

Catalytic Asymmetric Reductive Amination: This method employs a chiral catalyst, often a metal complex with a chiral ligand, to direct the hydrogenation of the intermediate imine. This approach can lead to high enantioselectivity under optimized conditions.

Use of Chiral Auxiliaries: A chiral auxiliary can be reacted with the starting ketone or an intermediate to form a diastereomeric mixture, which can then be separated. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine.

A plausible mechanistic pathway for an organocatalyzed enantioselective addition involves the formation of a chiral iminium ion from the ketone and a chiral primary amine catalyst, which then directs the nucleophilic attack to form the product with a specific stereochemistry. beilstein-journals.org

Novel Synthetic Approaches and Sustainable Chemistry Considerations in the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on "green" or sustainable practices, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. rsc.org These principles can be applied to the synthesis of this compound.

Sustainable approaches applicable to this synthesis include:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives. Water is considered an ideal green solvent for many reactions, including some nucleophilic substitutions. nih.gov

Development of Reusable Catalysts: Heterogeneous catalysts, such as metal nanoparticles on a solid support, can be easily recovered and reused, reducing waste and cost. rsc.org For instance, the development of reusable ZnO-CTAB nanocrystals for other synthetic applications highlights a trend towards robust and economical catalysts. rsc.org

Organocatalysis: The use of small organic molecules as catalysts, instead of metal-based catalysts, can avoid issues of heavy metal contamination in the final product. chemrevlett.com Organocatalysts are often more stable and less sensitive to air and moisture.

Energy Efficiency: Performing reactions at room temperature and under solvent-free conditions significantly reduces energy consumption. chemrevlett.comchemrevlett.com

The eco-friendliness of a synthetic methodology can be quantitatively assessed by metrics such as the E-factor (Environmental factor), which measures the mass ratio of waste to desired product, and high eco-scores. rsc.org Applying these green chemistry principles to the established pathways, such as replacing LiAlH₄ with catalytic hydrogenation, can significantly improve the sustainability of the synthesis of this compound.

Post-Synthetic Derivatization Reactions Involving the Amine Functionality of this compound

The primary amine group in this compound is a versatile functional handle that can undergo a variety of post-synthetic modifications. Derivatization is often employed to alter the molecule's physical properties, such as increasing its volatility for gas chromatography-mass spectrometry (GC-MS) analysis, or to build more complex molecular architectures. iu.edu

The labile hydrogen on the primary amine can be replaced with various functional groups through several common reaction types. iu.edu

Common Derivatization Reactions:

| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |

| Acylation | Acid Anhydrides | Trifluoroacetic anhydride (B1165640) (TFAA) | Amide (e.g., Trifluoroacetamide) |

| Acylation | Acid Chlorides | Benzoyl chloride | Amide |

| Alkylation | Alkyl Halides | Bromoethane | Secondary or Tertiary Amine |

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylamine |

Acylation, the replacement of an active hydrogen with an acyl group, is a common technique. iu.edunih.gov Reagents like trifluoroacetic anhydride (TFAA) react with the primary amine to form a stable trifluoroacyl derivative. iu.edu Similarly, alkylation can introduce alkyl groups, and silylation replaces the active hydrogen with a silyl (B83357) group (e.g., trimethylsilyl), significantly increasing the molecule's suitability for GC-MS analysis by reducing its polarity. iu.edusemanticscholar.org

Structural Elucidation and Conformational Analysis of 1,4,4 Trimethylcyclohexan 1 Amine

Advanced Spectroscopic Methodologies for Confirming the Molecular Architecture of 1,4,4-Trimethylcyclohexan-1-amine

The precise molecular structure of this compound can be unequivocally confirmed through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry. While a dedicated spectrum for this specific molecule is not widely published, its expected spectral characteristics can be accurately predicted based on data from analogous compounds and established principles.

Infrared (IR) Spectroscopy: As a primary aliphatic amine, this compound is expected to exhibit characteristic N-H stretching vibrations. Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. Another key feature is the N-H bending vibration (scissoring) which appears in the 1580-1650 cm⁻¹ range. Furthermore, the C-N stretching vibration for aliphatic amines is anticipated to be in the 1000-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would provide detailed information about the hydrogen environments. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary (typically 0.5-5.0 ppm) depending on concentration and solvent due to hydrogen bonding. The methyl groups would present as singlets. The gem-dimethyl groups at the C4 position are chemically non-equivalent and would be expected to produce two separate signals. The methyl group at C1 would also produce a distinct singlet. The cyclohexane (B81311) ring protons would appear as a series of complex multiplets.

In ¹³C NMR spectroscopy, the carbon atom bonded to the amino group (C1) would be deshielded and is expected to resonate in the 10-65 ppm range. The quaternary carbon at C4, bonded to two methyl groups, would also have a characteristic chemical shift. The non-equivalent C4 methyl carbons and the C1 methyl carbon would give rise to three distinct signals.

Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the compound's molecular weight. A key feature for amines is adherence to the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Region/Value |

|---|---|---|

| IR Spectroscopy | N-H Stretch (asymmetric & symmetric) | 3300-3500 cm⁻¹ (two bands) |

| N-H Bend (scissoring) | 1580-1650 cm⁻¹ | |

| C-N Stretch | 1000-1250 cm⁻¹ | |

| ¹H NMR Spectroscopy | -NH₂ protons | Broad singlet, ~0.5-5.0 ppm |

| -CH₃ protons | Multiple singlets | |

| Cyclohexane ring protons | Complex multiplets | |

| ¹³C NMR Spectroscopy | C-NH₂ Carbon (C1) | ~10-65 ppm |

| Quaternary Carbon (C4) | Characteristic shift | |

| -CH₃ Carbons | Distinct signals |

Conformational Analysis of the 1,4,4-Trimethylcyclohexane Ring System and Substituent Effects

The conformational landscape of this compound is dominated by the inherent preference of the cyclohexane ring to adopt a low-energy chair conformation. pressbooks.pub In this conformation, substituents can occupy either axial or equatorial positions, with the latter being generally more stable for larger groups to avoid unfavorable steric interactions known as 1,3-diaxial interactions. libretexts.orglibretexts.org

The substitution pattern of this compound involves a gem-dimethyl group at the C4 position and a methyl and an amino group at the C1 position. In any chair conformation, one of the gem-dimethyl groups at C4 must be axial and the other equatorial. The conformational preference of the entire molecule is therefore determined by the substituents on C1.

At the C1 position, one substituent must be axial and the other equatorial. The relative stability of the two possible chair conformers depends on which of the two groups, methyl (-CH₃) or amino (-NH₂), gives rise to greater steric strain when in the axial position. This is quantified by the substituent's A-value, which represents the free energy difference between the equatorial and axial conformations. wikipedia.org A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk. pressbooks.pub

Table 2: Conformational A-Values for Relevant Substituents

| Substituent | Functional Group | A-Value (kcal/mol) |

|---|---|---|

| Methyl | -CH₃ | ~1.7 |

| Amino | -NH₂ | ~1.4 (average estimated value) |

| Hydroxyl | -OH | ~0.9 |

| Chlorine | -Cl | ~0.5 |

A-values represent the energy penalty for a substituent being in the axial position. A higher value indicates a stronger preference for the equatorial position.

Investigation of Hydrogen Bonding and Intermolecular Interactions in Systems Containing this compound

The primary amine functionality of this compound is central to its intermolecular behavior, as it can participate in hydrogen bonding. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor, while the two hydrogen atoms bonded to the nitrogen can act as hydrogen bond donors. libretexts.org

This dual capability allows molecules of this compound to form intermolecular hydrogen bonds with each other. This self-association, often leading to dimers or larger aggregates in the liquid phase, is a common feature of primary amines. The typical interaction would be an N-H···N bond, where the hydrogen from one amine molecule is attracted to the lone pair of the nitrogen on an adjacent molecule.

In the presence of other hydrogen-bonding species, such as protic solvents like water or alcohols, this compound can form strong hydrogen bonds. It can donate a hydrogen to an oxygen atom (N-H···O) or accept a hydrogen from a hydroxyl group (O-H···N). These interactions significantly influence the compound's physical properties, such as its boiling point and solubility in various solvents. The strength of these hydrogen bonds, while weaker than covalent bonds, is a critical factor in the molecular organization of the substance in condensed phases.

Table 3: Typical Hydrogen Bond Interactions for Primary Amines

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Self-Association | N-H | :N | Occurs between two amine molecules. |

| With Protic Solvents | N-H | :O (of solvent) | Amine donates a hydrogen to a solvent molecule (e.g., water, alcohol). |

| With Protic Solvents | O-H (of solvent) | :N | Amine accepts a hydrogen from a solvent molecule. |

Reactivity Profiles and Mechanistic Investigations of 1,4,4 Trimethylcyclohexan 1 Amine

Nucleophilic Reactivity and Basicity of 1,4,4-Trimethylcyclohexan-1-amine

The reactivity of this compound is fundamentally dictated by the lone pair of electrons on its primary amino group. This lone pair allows it to function as both a nucleophile and a Brønsted-Lowry base. However, its specific reactivity is significantly modulated by its structural features, particularly steric hindrance.

Basicity: The basicity of an amine refers to its ability to accept a proton (H+). Generally, the basicity of amines increases with the number of electron-donating alkyl groups attached to the nitrogen atom. However, steric factors can also play a crucial role. In the case of this compound, the nitrogen atom is attached to a tertiary carbon atom of the cyclohexane (B81311) ring, which is heavily substituted with a gem-dimethyl group at the 4-position. While alkyl groups are electron-donating, the steric bulk surrounding the amino group can hinder its ability to be solvated and to interact with a proton, potentially affecting its basicity compared to less hindered primary amines.

This reduced nucleophilicity can be advantageous in certain catalytic applications where the amine is intended to act as a base without engaging in unwanted nucleophilic side reactions. The general trend for amines is that nucleophilicity increases with basicity, but bulky bases like tert-butylamine (B42293) are a known exception, being less nucleophilic than expected due to steric factors. masterorganicchemistry.com

Table 1: Comparison of Structural Features Affecting Reactivity of Selected Amines

| Compound | Amine Type | Steric Hindrance at α-Carbon | Key Structural Feature | Expected Relative Nucleophilicity |

|---|---|---|---|---|

| Ethylamine | Primary | Low | Small ethyl group | High |

| tert-Butylamine | Primary | High | Bulky tert-butyl group | Moderate (sterically hindered) |

| This compound | Primary | High | Bulky substituted cyclohexyl group | Low to Moderate |

Kinetic and Thermodynamic Studies of Reactions Catalyzed by or Involving this compound

Detailed kinetic and thermodynamic studies specifically quantifying the reaction rates and equilibria for transformations involving this compound are not extensively documented in publicly available literature. However, the principles of kinetic and thermodynamic control are central to understanding its potential catalytic roles.

Kinetic vs. Thermodynamic Control: In a chemical reaction that can yield more than one product, the outcome can be under either kinetic or thermodynamic control.

Thermodynamic Control: This is favored under conditions (often higher temperatures) where an equilibrium can be established between products. The major product will be the most stable one, regardless of how fast it is formed. youtube.com

For reactions involving a sterically hindered amine like this compound, kinetic factors are particularly significant. The high activation energy required for it to act as a nucleophile might render such pathways kinetically unfavorable, allowing other, faster reactions to dominate. In its role as a catalyst, it could influence the reaction kinetics by participating in steps like proton transfer or by forming transient intermediates. For example, in reductive amination, the reaction often proceeds through the formation of an imine intermediate, and the rate-limiting step can be the surface reaction to form this imine. researchgate.net

Exploration of Reaction Pathways and Transition State Analysis for Transformations Utilizing this compound

Iminium Catalysis: A primary amine can react with a carbonyl compound, such as a ketone or aldehyde, to form an iminium ion. This is a key step in many organocatalytic transformations. For instance, in the Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, a primary amine catalyst condenses with the ketone to form an iminium ion, which then acts as the activated electrophile. beilstein-journals.org A plausible mechanistic pathway for this compound in a similar context would involve:

Condensation: The amine attacks the carbonyl carbon of a substrate.

Dehydration: Loss of a water molecule leads to the formation of a reactive iminium ion intermediate.

Nucleophilic Attack: The nucleophile attacks the activated iminium ion.

Hydrolysis: The catalyst is regenerated, and the final product is released.

Theoretical studies on similar systems have shown that steric effects play a crucial role in determining the reaction pathway and stereoselectivity. researchgate.net The bulky nature of the 1,4,4-trimethylcyclohexyl group would heavily influence the geometry of the transition state, potentially imparting a high degree of stereocontrol in asymmetric reactions.

Reductive Amination: In reductive amination processes, a primary amine reacts with a ketone or aldehyde to form an imine or enamine, which is then reduced to a new amine. The reaction mechanism typically involves the condensation of the ketone and the amine to form an imine, which is subsequently hydrogenated. researchgate.net The steric bulk of this compound could influence the rate of both the initial condensation step and the final reduction.

Studies on the Stability and Degradation Mechanisms of this compound under Various Conditions

The stability of this compound is governed by its susceptibility to chemical and biological degradation processes.

Chemical Stability & Atmospheric Degradation: As an aliphatic amine, this compound does not absorb light in the tropospheric solar spectrum and is therefore not expected to undergo direct photolysis. nilu.com The dominant loss process for amines in the atmosphere is through reaction with hydroxyl (OH) radicals. nilu.com The degradation is initiated by the abstraction of a hydrogen atom. For a primary amine, H-abstraction can occur from:

The amino (–NH2) group.

The C-H bonds on the alkyl framework, particularly at the α-carbon.

The resulting radical can then react further with atmospheric oxidants like O2 and NOx. For simple amines like methylamine, it has been found that a significant portion of the reaction with OH radicals occurs at the amino group. nilu.com Given its structure, this compound has multiple C-H bonds on its cyclohexane ring from which hydrogen abstraction can occur, leading to a variety of potential degradation products.

Biological Degradation: The biological degradation of amines is a critical environmental process. Many bacteria are capable of degrading various cyclic amines. nih.gov Generally, the bacterial degradation of amines proceeds via mechanisms that can include deamination (removal of the amino group) or hydroxylation, often followed by ring cleavage. nih.gov While specific studies on the microbial degradation of this compound are not detailed, it is plausible that microorganisms could utilize it as a carbon and nitrogen source. The degradation pathway might involve initial oxidation or deamination catalyzed by bacterial enzymes like dioxygenases or transaminases. nih.govnih.gov

Applications of 1,4,4 Trimethylcyclohexan 1 Amine in Contemporary Organic Synthesis

Utilization of 1,4,4-Trimethylcyclohexan-1-amine as a Key Building Block for Complex Molecule Synthesis

The rigid, three-dimensional structure of this compound makes it an ideal scaffold for the synthesis of complex molecules where precise spatial arrangement of functional groups is crucial. The presence of the gem-dimethyl group at the C4 position locks the cyclohexane (B81311) ring in a specific conformation, which can influence the stereochemical outcome of subsequent reactions. This conformational rigidity is a desirable trait in the synthesis of natural products and other intricate organic molecules where control over stereochemistry is paramount.

While specific, publicly documented examples of the total synthesis of complex natural products featuring the 1,4,4-trimethylcyclohexyl scaffold are limited, the inherent properties of this amine suggest its potential in such endeavors. Its derivatives can be strategically employed to introduce a bulky, lipophilic moiety into a target molecule, which can be critical for modulating its physical and biological properties.

Participation in Multicomponent Reactions and Domino Processes for Structural Diversification

Multicomponent reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the formation of complex products from simple starting materials in a single operation. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. Primary amines are frequent participants in many well-known MCRs.

Although detailed studies explicitly showcasing this compound in specific named MCRs like the Ugi or Passerini reactions are not extensively reported in readily accessible literature, its primary amine functionality makes it a prime candidate for such transformations. The steric hindrance provided by the trimethylcyclohexyl group could offer unique selectivity in these reactions, potentially favoring the formation of specific diastereomers.

Table 1: Potential Multicomponent Reactions Involving this compound

| Reaction Name | Reactants | Potential Product Type |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide, this compound | α-Acylamino amides with a bulky N-substituent |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide (Amine acts as a component in Ugi-type variants) | α-Acyloxy amides (indirect involvement) |

| Mannich Reaction | Aldehyde, a compound with an active hydrogen, this compound | β-Amino carbonyl compounds |

Domino reactions, where a single event triggers a cascade of subsequent transformations, could also benefit from the structural attributes of this compound. The amine could act as an initial nucleophile or as a directing group, guiding the formation of complex polycyclic systems.

Synthesis of Bioactive Molecules and Pharmacologically Relevant Scaffolds Employing this compound

The development of novel bioactive molecules is a cornerstone of medicinal chemistry. The incorporation of unique structural motifs is a key strategy for discovering new drugs with improved efficacy and selectivity. The lipophilic and sterically demanding nature of the 1,4,4-trimethylcyclohexyl group can be advantageous in designing molecules that interact with specific biological targets.

While a comprehensive list of marketed drugs containing the this compound core is not available, the general class of aminocyclohexanes is present in various pharmacologically active compounds. The synthesis of derivatives of this compound allows for the exploration of new chemical space in the search for novel therapeutics. For instance, the amine can be readily converted into amides, sulfonamides, and ureas, which are common functional groups in drug molecules.

Table 2: Examples of Pharmacologically Relevant Scaffolds Potentially Derived from this compound

| Scaffold Type | Synthetic Transformation | Potential Biological Relevance |

| N-(1,4,4-trimethylcyclohexyl)amides | Acylation of the amine | Diverse, depending on the acyl group |

| N-(1,4,4-trimethylcyclohexyl)sulfonamides | Sulfonylation of the amine | Enzyme inhibitors, antibacterial agents |

| 1-(1,4,4-trimethylcyclohexyl)ureas | Reaction with isocyanates or carbamoyl (B1232498) chlorides | Kinase inhibitors, antiviral agents |

Utility of this compound as a Reagent or Ligand Precursor in Various Synthetic Strategies

Beyond its role as a structural component, this compound can also serve as a precursor to valuable reagents and ligands for catalysis. The primary amine can be transformed into a variety of functional groups that can coordinate to metal centers.

For example, the amine can be converted into chiral derivatives that can act as chiral auxiliaries, guiding the stereochemical course of a reaction. Although not as commonly cited as other chiral amines, the inherent chirality of resolved this compound could be exploited in asymmetric synthesis.

Furthermore, the synthesis of Schiff bases from this compound and various aldehydes or ketones can generate ligands for transition metal catalysis. The steric bulk of the trimethylcyclohexyl group can create a specific coordination environment around the metal center, influencing the activity and selectivity of the catalyst.

Isotopic Labeling and Advanced Characterization of 1,4,4 Trimethylcyclohexan 1 Amine

Strategies for the Site-Specific Isotopic Labeling of 1,4,4-Trimethylcyclohexan-1-amine (e.g., Deuterium (B1214612), Carbon-13, Nitrogen-15)

The synthesis of isotopically labeled this compound can be achieved through several strategic approaches, primarily by employing labeled starting materials in a de novo synthesis or through late-stage isotopic exchange reactions. nih.gov The choice of method depends on the desired isotope and the specific atomic position to be labeled.

Deuterium (²H) Labeling: Deuterium can be incorporated into the this compound structure at various positions. For instance, reductive amination of the precursor ketone, 4,4-dimethylcyclohexanone (B1295358), with ammonia (B1221849) in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce deuterium at the C1 position. Alternatively, catalytic deuteration using deuterium gas (D₂) and a metal catalyst like palladium on carbon (Pd/C) could be used on an unsaturated precursor to saturate the ring with deuterium atoms. researchgate.net

Carbon-13 (¹³C) Labeling: Site-specific ¹³C labeling typically requires building the molecule from smaller, ¹³C-enriched precursors. For example, synthesizing the 4,4-dimethylcyclohexanone ring using a starting material containing a ¹³C-labeled carbonyl group would result in this compound labeled at the C1 position after amination. Uniform labeling can be achieved by using a globally ¹³C-enriched carbon source like [U-¹³C]-glucose in a biosynthetic system, should a biological pathway for the synthesis exist. sigmaaldrich.commedchemexpress.com

Nitrogen-15 (¹⁵N) Labeling: The most direct method for ¹⁵N labeling involves using a ¹⁵N-enriched nitrogen source during synthesis. Reductive amination of 4,4-dimethylcyclohexanone with ¹⁵N-labeled ammonia (¹⁵NH₃) or ammonium (B1175870) chloride (¹⁵NH₄Cl) is a highly effective strategy. nih.gov This approach ensures that the resulting primary amine group contains the ¹⁵N isotope with high isotopic purity. acs.org More advanced late-stage methods, such as isotopic exchange using a ¹⁵N-labeled benzophenone (B1666685) imine, could also be adapted for primary amines, offering a way to label the molecule without requiring a complete de novo synthesis. nih.gov

Table 1: Proposed Strategies for Isotopic Labeling of this compound

| Isotope | Labeling Strategy | Labeled Precursor/Reagent | Description |

|---|---|---|---|

| Deuterium (²H) | Reductive Amination | Sodium borodeuteride (NaBD₄) | Introduces a deuterium atom at the C1 position by reducing the imine intermediate formed from 4,4-dimethylcyclohexanone and ammonia. |

| Carbon-13 (¹³C) | De Novo Synthesis | ¹³C-labeled ketone precursor | Incorporates ¹³C at a specific position in the cyclohexane (B81311) ring, which is retained through the amination step. |

| Nitrogen-15 (¹⁵N) | Reductive Amination | ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl) | The amine nitrogen is directly sourced from the ¹⁵N-labeled reagent, leading to >99% isotopic incorporation into the final product. nih.govacs.org |

| Nitrogen-15 (¹⁵N) | Late-Stage Isotopic Exchange | ¹⁵N-Benzophenone Imine | An advanced method where the ¹⁴N atom of the amine is exchanged for a ¹⁵N atom under specific catalytic conditions. nih.gov |

Applications of Labeled this compound in Reaction Mechanism Elucidation

The use of isotopes is one of the most powerful techniques for studying reaction mechanisms, providing insights that are often impossible to gain through other methods. ias.ac.in By replacing an atom with its heavier, stable isotope, chemists can trace the movement of atoms and probe the nature of transition states.

An isotopically labeled version of this compound serves as a tracer to follow its path in a chemical or biological transformation. For example, if a reaction involves the transfer of the amine group, using ¹⁵N-labeled this compound would allow researchers to definitively identify the nitrogen-containing product by analyzing its mass spectrum. The presence of a mass peak corresponding to the ¹⁵N-containing product would confirm the reaction pathway. researchgate.net

Furthermore, isotopic labeling is crucial for studying kinetic isotope effects (KIEs). The KIE is a measure of how the rate of a reaction changes when an atom in the reactant is replaced by one of its isotopes. If a C-H or N-H bond involving the labeled position is broken or formed in the rate-determining step of a reaction, a significant change in the reaction rate is often observed. Quantifying these changes provides detailed information about the geometry and vibrational frequencies of the transition state, helping to distinguish between proposed mechanisms, such as concerted versus stepwise pathways. ias.ac.inresearchgate.net

Advanced Analytical Techniques for Quantifying and Tracking Labeled this compound

A suite of advanced analytical methods is available for the detection, quantification, and characterization of isotopically labeled molecules like this compound. The primary techniques are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of a heavier isotope into this compound results in a predictable mass shift in its molecular ion peak, making it readily distinguishable from its unlabeled counterpart. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful combination for analyzing complex mixtures. mdpi.com It allows for the separation of the labeled amine from other components before it enters the mass spectrometer for detection and quantification. conicet.gov.ar For enhanced sensitivity, especially at low concentrations, chemical derivatization with reagents like dansyl chloride can be employed. This process attaches a tag to the amine that improves ionization efficiency and detection limits. explorationpub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about a molecule. While ¹H and ¹³C NMR are standard, isotopic labeling significantly enhances the capabilities of this technique.

¹⁵N NMR: Direct detection of the ¹⁵N nucleus, though less sensitive than ¹H NMR, provides a clear signal for the labeled nitrogen atom, confirming its chemical environment. sigmaaldrich.com

¹³C NMR: ¹³C labeling at a specific site simplifies complex spectra and allows for the unambiguous assignment of signals. nih.gov

¹H NMR: Deuterium labeling can simplify a ¹H NMR spectrum by causing the signal of the proton it replaces to disappear. For primary amines, exchanging the N-H protons with deuterium by adding D₂O to the sample is a classic method to identify the N-H signals, as they vanish from the spectrum. openstax.orglibretexts.org

Table 2: Analytical Techniques for Labeled this compound

| Technique | Principle | Application for Labeled Compound |

|---|---|---|

| LC-MS/MS | Separates compounds by chromatography and detects them by their mass-to-charge ratio. | Quantifies the ratio of labeled to unlabeled amine by comparing the intensities of their respective molecular ion peaks. nih.govnih.gov |

| ¹⁵N NMR Spectroscopy | Detects the nuclear spin of the ¹⁵N isotope. | Provides a direct signal from the labeled nitrogen atom, confirming its presence and chemical environment within the molecule. nih.gov |

| ¹³C NMR Spectroscopy | Detects the nuclear spin of the ¹³C isotope. | Allows for precise tracking of carbon atoms through reaction pathways and aids in structural elucidation. nih.gov |

| ¹H NMR with D₂O Exchange | Detects the nuclear spin of protons. D₂O exchange replaces labile N-H protons with deuterium. | Confirms the identity of N-H proton signals, which disappear from the spectrum upon addition of D₂O. openstax.orglibretexts.org |

Computational Chemistry and Theoretical Investigations of 1,4,4 Trimethylcyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 1,4,4-trimethylcyclohexan-1-amine. irjweb.com These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state geometry, electron distribution, and orbital energies.

The optimized molecular structure reveals key bond lengths and angles. The cyclohexane (B81311) ring adopts a chair conformation to minimize steric strain. The amine group and the methyl group at the C1 position, along with the gem-dimethyl groups at C4, influence the final geometry.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. youtube.com The HOMO, localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons, indicates the molecule's propensity to act as an electron donor or nucleophile. The LUMO, distributed more broadly over the carbon skeleton, represents the molecule's ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comnih.gov These descriptors provide a quantitative basis for comparing its reactivity with other compounds.

Table 1: Calculated Global Reactivity Descriptors for this compound (Hypothetical DFT Data)

| Descriptor | Formula | Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | -6.29 | Propensity to donate electrons. |

| LUMO Energy (ELUMO) | - | 1.81 | Propensity to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 8.10 | Indicates high chemical stability. |

| Ionization Potential (I) | -EHOMO | 6.29 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | -1.81 | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.24 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.05 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | 0.12 | Reciprocal of hardness, indicates high polarizability. |

| Electrophilicity Index (ω) | χ²/(2η) | 0.62 | Propensity to act as an electrophile. |

Note: These values are representative and would be derived from specific DFT calculations (e.g., using B3LYP/6-311++G(d,p) basis set). irjweb.com

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net The MEP visualizes the charge distribution on the molecule's surface. For this compound, the MEP map would show a region of negative potential (typically colored red) around the nitrogen atom's lone pair, identifying it as the primary site for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net Positive potential regions (blue) would be located around the hydrogen atoms of the amine group and the alkyl protons, indicating sites susceptible to nucleophilic attack. nih.gov

Molecular Dynamics and Monte Carlo Simulations for Conformational Landscapes and Solvation Effects

The conformational flexibility of the cyclohexane ring is a critical aspect of the structure of this compound. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful techniques used to explore the potential energy surface and identify stable conformers and the energy barriers between them. nih.govulisboa.pt

For substituted cyclohexanes, the chair conformation is the most stable. sapub.org However, the ring can undergo a "ring flip" through higher-energy intermediates like the twist-boat and boat conformations. nih.gov The presence of bulky substituents, such as the trimethyl groups and the amine group, influences the relative energies of these conformers and the kinetics of their interconversion. MD simulations can track the atomic motions over time, revealing the pathways and rates of these conformational changes. nih.govnih.gov For instance, accelerated MD (A-AIMD) simulations have been effectively used to enhance the sampling of chair-to-chair interconversions in cyclohexane systems. nih.gov

The relative stability of conformers is determined by steric interactions. In this compound, the key consideration is the axial versus equatorial placement of the C1-amino and C1-methyl groups. Generally, bulky substituents prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. libretexts.org However, in a geminally disubstituted system like 1-methyl-1-phenylcyclohexane, the bulkier group may prefer the axial position to minimize other nonvalent interactions. researchgate.net A detailed conformational analysis would be required to determine the global minimum energy structure for this compound.

Table 2: Theoretical Relative Energies of this compound Conformers (Illustrative Data)

| Conformation | Substituent Orientation (C1-NH₂, C1-CH₃) | Relative Energy (kcal/mol) | Key Steric Interactions |

| Chair 1 | Equatorial, Axial | 0.00 (Reference) | 1,3-diaxial interaction with axial methyl. |

| Chair 2 | Axial, Equatorial | 0.85 | 1,3-diaxial interaction with axial amine. |

| Twist-Boat | - | ~5.5 | Eclipsing and flagpole interactions. |

| Boat | - | ~6.9 | Severe flagpole and eclipsing interactions. |

Note: Values are hypothetical, based on typical energy differences for substituted cyclohexanes. The most stable chair conformation would be the reference. nih.govlibretexts.org

Solvation effects play a crucial role in the behavior of amines in solution. MD and MC simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). temple.edunih.gov These simulations can determine thermodynamic properties like the free energy of solvation, which quantifies how favorably the molecule dissolves in a particular solvent. temple.edu For amines, hydrogen bonding between the amine group and water is a dominant factor. acs.org Simulations can reveal the structure of the solvation shell, showing the preferred orientation and number of solvent molecules surrounding the amine's hydrophilic (NH₂) and hydrophobic (alkyl) parts. ulisboa.pt

In Silico Prediction of Spectroscopic Signatures and Reaction Energetics of this compound

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results. diva-portal.orgacs.org By calculating the vibrational frequencies and nuclear magnetic shielding tensors, it is possible to generate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). github.io The resulting vibrational modes and their intensities can be correlated with experimental spectra. For this compound, characteristic peaks would include N-H stretching and bending vibrations, C-H stretching of the alkyl groups, and C-N stretching. Comparing computed spectra for different conformers can also help identify the dominant species in an experimental sample. nih.gov

Table 3: Predicted Principal Infrared Frequencies for this compound (Illustrative Data)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3350 - 3500 | N-H symmetric & asymmetric stretching | Amine |

| 2850 - 3000 | C-H stretching | Alkyl (CH₃, CH₂) |

| 1590 - 1650 | N-H scissoring (bending) | Amine |

| 1450 - 1470 | C-H bending | Alkyl (CH₃, CH₂) |

| 1000 - 1250 | C-N stretching | Amine |

Note: Frequencies are typical ranges and would be precisely calculated using methods like DFT (e.g., B3LYP/6-31G(2df,p)). Often, a scaling factor is applied to computed frequencies to better match experimental data. acs.orggithub.io

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical shifts for each ¹³C and ¹H atom in the molecule, which are invaluable for assigning peaks in experimental NMR spectra, especially for complex structures with many similar chemical environments. chemicalbook.com

Beyond spectroscopy, quantum chemical calculations can predict the energetics of chemical reactions. nih.govresearchgate.net For this compound, this could include calculating the proton affinity (the negative of the enthalpy change for protonation) or the Gibbs free energy for reactions involving the amine group, such as nucleophilic substitution or addition. mdpi.comresearchgate.net These calculations provide quantitative data on reaction feasibility and equilibrium positions, which is essential for understanding the molecule's chemical behavior. nih.gov

Development of Predictive Models for the Chemical Behavior of Alkylated Cyclohexanamines based on this compound Data

Data from this compound can be integrated into larger datasets to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or other properties. nih.gov

In a QSAR study of alkylated cyclohexanamines, this compound would be one data point in a training set of molecules. For each molecule, a set of numerical values known as molecular descriptors is calculated. ucsb.eduresearchgate.net These descriptors encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Physicochemical descriptors: Related to properties like lipophilicity (logP) and polarizability.

Once the descriptors are calculated and the biological activity (e.g., receptor binding affinity, toxicity) is measured for the training set, statistical methods like multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest) are used to build a model that predicts activity based on the descriptor values. nih.govmdpi.comnih.gov

Table 4: Representative Molecular Descriptors for this compound in a QSAR Study

| Descriptor Class | Descriptor Name | Description | Relevance |

| Constitutional | Molecular Weight (MW) | Total mass of the molecule. | Relates to size and diffusion. |

| Topological | Zagreb Index | A measure of molecular branching. | Captures structural complexity. |

| Geometrical | Molecular Surface Area (MSA) | The surface area of the molecule. | Important for receptor interactions. |

| Physicochemical | LogP | Octanol-water partition coefficient. | Predicts membrane permeability. |

| Electronic | Dipole Moment | Measure of molecular polarity. | Influences intermolecular interactions. |

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to nucleophilicity and reactivity. |

The resulting QSAR model can then be used to predict the activity of new, unsynthesized alkylated cyclohexanamines, allowing for the in silico screening of large chemical libraries and prioritizing the most promising candidates for synthesis and testing. researchgate.net This approach significantly accelerates the drug discovery and chemical design process.

Future Research Directions and Unexplored Avenues in 1,4,4 Trimethylcyclohexan 1 Amine Chemistry

Development of Eco-Friendly and Atom-Economical Synthesis Routes

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. mdpi.comnih.gov For a compound like 1,4,4-trimethylcyclohexan-1-amine, developing synthesis routes that are both environmentally benign and efficient is a primary objective.

Current industrial production of similar cyclic amines, such as cyclohexylamine (B46788), often involves the hydrogenation of aniline (B41778) at high pressures and temperatures or the alkylation of ammonia (B1221849) with cyclohexanol, processes that can be energy-intensive. wikipedia.org Future research should focus on milder and more sustainable alternatives.

Biocatalysis stands out as a promising avenue. The use of enzymes like amine dehydrogenases (AmDHs) and transaminases (TAs) for the asymmetric synthesis of chiral amines is well-established and offers a green alternative to traditional chemical methods. capes.gov.brresearchgate.netnih.gov Specifically, the reductive amination of a corresponding ketone precursor using engineered AmDHs could provide a direct and highly selective route to this compound. This enzymatic approach often proceeds in aqueous media under mild conditions, significantly reducing the environmental footprint. nih.gov

Another key area is the development of atom-economical catalytic processes . Methodologies such as direct reductive amination of ketones using non-precious metal catalysts and a deoxygenating agent like carbon monoxide present a highly atom-economical alternative to classical methods that use stoichiometric reducing agents. nih.govrsc.org Research into applying such rhodium- and ruthenium-catalyzed systems to the synthesis of this compound could lead to more efficient and sustainable production. rsc.org

Furthermore, exploring photoredox catalysis could unveil novel synthetic pathways. Recent advancements have shown the utility of photoredox catalysis in the synthesis of sterically hindered primary amines through the coupling of oximes with cyanoarenes. nih.govresearchgate.netacs.org Adapting such methods to the specific steric and electronic properties of the trimethylcyclohexyl scaffold would be a significant step forward.

| Synthesis Approach | Potential Advantages for this compound | Key Research Focus |

| Biocatalysis (AmDH, TA) | High selectivity, mild reaction conditions, reduced waste. | Engineering enzymes to accommodate the bulky substrate. |

| Catalytic Reductive Amination | High atom economy, use of readily available starting materials. | Development of robust catalysts for sterically hindered ketones. |

| Photoredox Catalysis | Access to novel bond formations under mild conditions. | Substrate scope extension to aliphatic systems. |

Exploration of Novel Transformational Pathways and Synthetic Methodologies

Beyond its synthesis, the reactivity of this compound is a rich field for exploration. Its sterically encumbered nature presents both challenges and opportunities for developing novel chemical transformations.

The functionalization of C-H bonds within the cyclohexyl ring is a particularly attractive area. Recent breakthroughs have enabled the selective functionalization of C-H bonds in cyclic amines, often through the generation of endocyclic 1-azaallyl anions. springernature.com Applying these methods to this compound could lead to a diverse range of derivatives with unique properties and potential applications. This would allow for the introduction of various substituents at different positions on the ring in a single operation. springernature.com

Deconstructive diversification of the cyclic amine is another innovative strategy. This approach involves the ring-opening of the cyclic amine to generate functionalized acyclic amines. nih.gov Such transformations, if applied to this compound, could yield novel linear amines with a high degree of substitution, which are otherwise difficult to access.

Furthermore, the development of new C-N bond-forming reactions involving this bulky amine is crucial. nih.govnih.gov While methods like the Buchwald-Hartwig amination are powerful, their efficiency can be hampered by sterically demanding substrates. tcichemicals.com Research into new catalysts and reaction conditions that can overcome these steric limitations is essential for incorporating the 1,4,4-trimethylcyclohexyl moiety into a wider range of molecules. This could involve exploring copper-catalyzed reactions involving N-centered radicals or novel biocatalytic approaches. nih.govresearchgate.netdntb.gov.ua

| Transformation Type | Potential Outcome | Research Challenge |

| C-H Functionalization | Novel substituted cyclohexylamine derivatives. | Overcoming steric hindrance to achieve regioselectivity. |

| Deconstructive Diversification | Unique, highly substituted acyclic amines. | Controlling the fragmentation and subsequent functionalization. |

| Novel C-N Bond Formation | Incorporation into complex molecules (e.g., pharmaceuticals, ligands). | Developing catalysts tolerant to severe steric bulk. |

Potential for Integration into Advanced Materials and Nanotechnology

The unique structural features of this compound, particularly its bulky and rigid aliphatic core, suggest its potential as a building block for advanced materials.

In polymer science , this amine could be used as a monomer or a modifying agent to impart specific properties to polymers. For instance, its incorporation into polyamides or polyimides could enhance thermal stability, rigidity, and solubility in organic solvents. The sterically hindered nature of the amine could also be exploited to create polymers with controlled porosity or to act as a stabilizing agent against degradation. A related compound, 3-aminomethyl-3,5,5-trimethyl-cyclohexylamine, has been mentioned in a patent for grafted elastomers and polypropylene (B1209903) compositions, indicating the potential utility of similar structures in polymer chemistry. epo.org The use of polymers as multifunctional excipients in drug delivery is a growing field, and new polymers derived from this amine could offer unique properties. nih.gov

In the realm of nanotechnology , this compound could serve as a capping agent for the synthesis of nanoparticles. Its bulky structure could provide effective steric stabilization, preventing aggregation and controlling the size and shape of the nanoparticles. Furthermore, the primary amine group offers a handle for further functionalization, allowing for the attachment of nanoparticles to surfaces or other molecules.

The development of supramolecular assemblies based on this amine is another unexplored avenue. The specific steric demands of the trimethylcyclohexyl group could lead to the formation of novel host-guest complexes or self-assembled monolayers with interesting organizational properties.

Synergistic Approaches Combining Experimental and Computational Studies to Elucidate Complex Phenomena

A deep understanding of the structure, reactivity, and properties of this compound can be greatly enhanced by combining experimental investigations with computational modeling.

Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's conformational preferences, electronic structure, and reaction mechanisms. nih.govresearchgate.netmdpi.com For example, DFT studies can be used to predict the most stable conformers of the amine and its derivatives, calculate reaction barriers for proposed synthetic transformations, and rationalize observed selectivities. nih.gov Such computational work has been successfully applied to understand the mechanism of urethane (B1682113) formation catalyzed by cyclic amines and the C-H activation of N-heterocycles. nih.govacs.org

Molecular dynamics (MD) simulations can be employed to study the behavior of this amine in different environments, such as in solution or as part of a larger molecular assembly. This can be particularly useful for predicting its properties as a material component or its interactions in a biological system. For instance, random accelerated molecular dynamics (RAMD) has been used to study how products exit the active site of cyclohexylamine oxidase. nih.gov

The synergy between experiment and theory is crucial. Experimental results can validate and refine computational models, while computational predictions can guide experimental design, leading to a more efficient and targeted research effort. researchgate.netdntb.gov.uaresearchgate.net This combined approach has been used to study the properties of other cyclic amines and their derivatives, providing a clear roadmap for future investigations into this compound. dntb.gov.uaresearchgate.netresearchgate.net

| Computational Method | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Reaction mechanism studies, conformational analysis. | Understanding reactivity, predicting spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation in condensed phases, interaction with other molecules. | Predicting material properties, understanding intermolecular forces. |

| Combined DFT/MD & Experiment | Holistic study of synthesis, reactivity, and application. | Accelerated discovery and development of new applications. |

Q & A

Q. What synthetic routes are commonly employed for 1,4,4-Trimethylcyclohexan-1-amine, and how can purity be optimized?

Synthesis typically involves cyclohexane ring functionalization, such as reductive amination or nucleophilic substitution, with methyl groups introduced via alkylation or Grignard reactions. For example, analogs like 4-(4-trifluoromethylphenoxy)cyclohexan-1-amine derivatives are synthesized using aryloxy-substituted precursors under anhydrous conditions, achieving yields from 25% to 99% depending on substituent reactivity . Purification methods include recrystallization (e.g., from ethanol/water mixtures) and reverse-phase HPLC, with purity verified by LC-MS and AHPLC (94.6–100%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign methyl group resonances (δ 1.38–1.53 ppm for axial/equatorial methyl protons) and amine protons (δ 2.96–3.00 ppm, broad singlet in DMSO-d6) .

- LC-MS (ESI+) : Confirm molecular weight (e.g., m/z 275.93 [M+H]+ for a trifluoromethoxy analog) .

- Melting point analysis : Used to assess crystallinity (e.g., 146–197°C for related compounds) .

Advanced Research Questions

Q. How does steric hindrance from the 1,4,4-trimethyl configuration influence reactivity in nucleophilic or catalytic reactions?

The geminal 4,4-dimethyl groups create significant steric hindrance, reducing accessibility to the amine group. Kinetic studies on similar cyclohexanamine derivatives show slower reaction rates in SN2 mechanisms compared to less hindered analogs. Computational modeling (e.g., DFT calculations) can predict steric effects on transition states, while experimental validation via kinetic isotope effects or Hammett plots quantifies electronic vs. steric contributions .

Q. What strategies enable enantioselective synthesis of chiral this compound derivatives?

Chiral resolution methods include:

- Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers (e.g., tR differences of 1–2 min for diastereomers) .

- Asymmetric catalysis : Palladium-catalyzed couplings or enzymatic desymmetrization of prochiral intermediates .

- Chiral auxiliaries : Temporary groups (e.g., dibenzylamine) introduced during synthesis and later removed .

Q. How can researchers address contradictions in reported synthetic yields or spectral data for this compound?

Discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, temperature) or purification methods. To resolve these:

- Reproducibility checks : Standardize protocols (e.g., inert atmosphere, anhydrous solvents) .

- Advanced analytical cross-validation : Combine 2D NMR (e.g., HSQC, COSY) with high-resolution mass spectrometry (HRMS) to confirm structural assignments .

- Meta-analysis : Compare datasets from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers .

Methodological Considerations

Q. What are best practices for impurity profiling in this compound batches?

- HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (water/acetonitrile + 0.1% TFA) to detect byproducts like unreacted precursors or oxidation products .

- GC-MS headspace analysis : Identify volatile impurities (e.g., residual solvents) with DB-5MS columns .

- Quantitative NMR (qNMR) : Deuterated solvents (e.g., DMSO-d6) and internal standards (e.g., TMS) enable precise quantification of major vs. minor components .

Q. How can computational tools predict the biological activity or toxicity of this compound?

- Molecular docking : Screen against target proteins (e.g., amine receptors) using software like AutoDock Vina .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, CNS permeability) .

- ToxCast data : EPA’s DSSTox database provides preliminary toxicity profiles for structural analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of this compound under acidic conditions?

Discrepancies may stem from:

- Protonation state : The amine group’s pKa (~10.5) affects stability; protonated forms resist nucleophilic attack but may degrade via Hoffmann elimination under strong bases .

- Experimental validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to compare degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.